molecular formula C16H15NO5 B1235729 Citrusinine I CAS No. 86680-32-2

Citrusinine I

Cat. No. B1235729
CAS RN: 86680-32-2
M. Wt: 301.29 g/mol
InChI Key: UTEAJHNFBCLZHN-UHFFFAOYSA-N
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Description

Citrusinine I belongs to the class of organic compounds known as acridones . These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety . It is found, on average, in the highest concentration within sweet oranges (Citrus sinensis) .


Synthesis Analysis

Citrusinine I, a naturally occurring acridone alkaloid with potent antiviral activity, was synthesized for the first time via a route involving Ullmann reaction, cyclization, and selective demethylation at the 1-position with boron trifluoride etherate and lithium bromide .


Molecular Structure Analysis

The molecular formula of Citrusinine I is C16H15NO5 . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .


Chemical Reactions Analysis

Citrusinine I is an example of an acridone alkaloid isolated from Swinglea glutinosa . These analogues were described as herbicide models, and their inhibition of photosynthesis was investigated against both photosystem I and II .


Physical And Chemical Properties Analysis

Citrusinine I has a molecular weight of 301.29 . Its melting point is 205-208 °C, and its predicted boiling point is 567.5±50.0 °C . The predicted density is 1.378±0.06 g/cm3, and the predicted pKa is 7.51±0.20 .

Scientific Research Applications

Anti-Herpesvirus Activity

Citrusinine I, an acridone alkaloid isolated from the root bark of citrus plants, has been found to exhibit potent activity against herpes simplex virus (HSV) types 1 and 2. Its effective concentrations (ED50) were 0.56 µg/ml and 0.74 µg/ml against HSV-1 and HSV-2, respectively. Notably, Citrusinine I also demonstrated inhibitory action against cytomegalovirus (CMV) and certain HSV-2 mutants. It appears to suppress HSV-2 and CMV DNA synthesis without inhibiting the synthesis of virus-induced early polypeptides, suggesting its potential as an antiherpetic agent (Yamamoto et al., 1989).

Synthesis of Citrusinine-I and Derivatives

The synthesis of Citrusinine-I, which has notable antiviral activity, was achieved through a process involving the Ulmann reaction, cyclization, and selective demethylation. This process facilitates the production of Citrusinine-I and its derivatives, expanding the possibilities for pharmacological application and research (Kato et al., 1993).

Antioxidant and Acetylcholine Esterase Inhibition

In 2019, a study identified Citrusinine I as displaying significant antioxidant activity. This finding indicates its potential use in therapeutic applications related to oxidative stress. Additionally, its ability to inhibit acetylcholine esterase suggests possible benefits in the treatment of conditions like Alzheimer’s disease (Posri et al., 2019).

Selective Cytotoxicity in Cancer Cells

Citrusinine-I was identified among several acridone alkaloids from the stem bark of Citrus aurantium that displayed selective cytotoxicity against various human carcinoma cells, including breast, liver, lung, and prostate cancer cells. This selective cytotoxicity highlights its potential as an agent in cancer treatment (Segun et al., 2018).

properties

IUPAC Name

1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-17-13-8(5-4-6-9(13)18)15(20)12-10(19)7-11(21-2)16(22-3)14(12)17/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEAJHNFBCLZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235760
Record name Citrusinine I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citrusinine I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Citrusinine I

CAS RN

86680-32-2
Record name 1,5-Dihydroxy-3,4-dimethoxy-10-methyl-9(10H)-acridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86680-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citrusinine I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086680322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citrusinine I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citrusinine I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 - 207 °C
Record name Citrusinine I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
N Yamamoto, H Furukawa, Y Ito, S Yoshida, K Maeno… - Antiviral research, 1989 - Elsevier
… citrusinine-I isolated from the root bark of Citrus sinensis Osbeck var. brasiliensis Tanaka (Rutaceae) had potent antiherpetic activity. In this report, we describe the activity of citrusinine-I …
Number of citations: 98 www.sciencedirect.com
T WU, H Furukawa - Chemical and Pharmaceutical Bulletin, 1983 - jstage.jst.go.jp
… The 1H-NMR spectrum of citrusinine-I showed three sharp … In the 1L‘C-NMR spectrum of citrusinine—I, an N-methyl carbon … “ Treatment of citrusinine— I with chloromethylmethyl ether …
Number of citations: 74 www.jstage.jst.go.jp
N KATo, M FUJITA, K FUJIMURA… - Chemical and …, 1993 - jstage.jst.go.jp
Citrusinine-I (1), a naturally occurring acridone alkaloid with potent anitiviral activity, was synthesized for the first time, via a route involving Ulmann reaction, cyclization, and selective …
Number of citations: 7 www.jstage.jst.go.jp
PA Segun, FMD Ismail, OO Ogbole, L Nahar… - Journal of …, 2018 - Elsevier
… two groups: tricyclic alkaloids (1 (citrusinine-I), 4 (natsucitrine-I) … (glycofolinine > citrusinine-I; natsucitrine-I > citrusinine-I). In … Previous antiproliferative studies on citrusinine-I reported …
Number of citations: 26 www.sciencedirect.com
P Posri, J Suthiwong, P Takomthong… - Natural product …, 2019 - Taylor & Francis
… (5), anabellamide (6), citrusinine I (7), p-hydroxybenzaldehyde (8), … In addition, acridone 7, citrusinine I, displayed 90.68% … Citrusinine I (7) displayed 90.68% antioxidant activity under …
Number of citations: 16 www.tandfonline.com
WY Teng, YL Huang, CC Shen… - Journal of the …, 2005 - Wiley Online Library
… the isolation of a new acridone alkaloid, 5-hydroxynoracronycine alcohol (4), along with six known acridone alkaloids, glycocitrine-I (1),12 5hydroxynoracronycine (2),13,14 citrusinine-I (…
Number of citations: 25 onlinelibrary.wiley.com
F Shan, YQ Yin, F Huang, YC Huang… - Natural Product …, 2013 - Taylor & Francis
… of ethanol extract from the aerial parts of Atalantia buxifolia led to the identification of a new acridone alkaloid named as buxifoliadine (1), along with known compounds citrusinine – I (2)…
Number of citations: 10 www.tandfonline.com
S Kumar, K Raj, P Khare - 2009 - nopr.niscpr.res.in
… Two flavones racemoflavone 1 and atalantoflavone 2 and four acridones atalaphylline 3, 5-hydroxynoracronycin 4, citrusinine-I 5 and citrusinine-II 6 are isolated and identified from …
Number of citations: 15 nopr.niscpr.res.in
A Chukaew, C Ponglimanont, C Karalai, S Tewtrakul - Phytochemistry, 2008 - Elsevier
Acridone alkaloids, cycloatalaphylline-A (1), N-methylcyclo-atalaphylline-A (2) and N-methylbuxifoliadine-E (3), were isolated from the dichloromethane and acetone extracts of the root …
Number of citations: 42 www.sciencedirect.com
TC Ngo, TVT Mai, TT Pham, S Jeremic… - Chemical Physics …, 2020 - Elsevier
… Among the compounds, citrusinine-I, a naturally occurring acridone alkaloid, is illustrated to have potential antiviral activities against herpes simplex virus (HSV) [9]. However, the …
Number of citations: 16 www.sciencedirect.com

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